![molecular formula C30H24ClN5S B11090932 2-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B11090932.png)

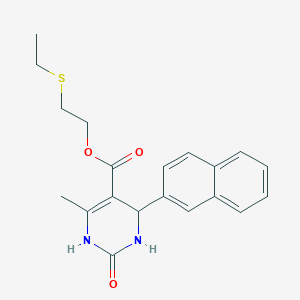

2-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1-(2-phenylethyl)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-({[5-(2-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-PHENETHYL-1H-1,3-BENZIMIDAZOLE is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structure combining a benzimidazole core with a triazole ring, linked through a sulfanyl group. The presence of the chlorophenyl and phenyl groups further enhances its chemical diversity and potential for various applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-({[5-(2-Chlorphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1-(2-Phenylethyl)-1H-benzimidazol umfasst typischerweise mehrere Schritte, ausgehend von kommerziell erhältlichen Reagenzien. Der allgemeine Syntheseweg umfasst:

Bildung des Triazolrings: Der Triazolring wird durch eine Cyclisierungsreaktion synthetisiert, die Hydrazinderivate und geeignete Aldehyde oder Ketone umfasst.

Einführung der Chlorphenylgruppe: Die Chlorphenylgruppe wird durch nucleophile Substitutionsreaktionen eingeführt.

Bildung des Benzimidazol-Kerns: Der Benzimidazol-Kern wird durch eine Kondensationsreaktion zwischen o-Phenylendiamin und Carbonsäuren oder deren Derivaten gebildet.

Endgültige Kupplung: Der letzte Schritt umfasst die Kupplung der Triazol- und Benzimidazol-Zwischenprodukte durch eine Sulfanylbindung, typischerweise unter Verwendung von Thiolreagenzien unter milden Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Syntheseschritte umfassen, um die Ausbeute und Reinheit zu verbessern. Verfahren wie Hochleistungsflüssigkeitschromatographie (HPLC) und Umkristallisation werden häufig zur Reinigung eingesetzt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können den Triazolring oder den Benzimidazol-Kern angreifen, was möglicherweise die elektronischen Eigenschaften der Verbindung verändert.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können an der Chlorphenylgruppe oder anderen reaktiven Stellen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) werden für nucleophile Substitutionen eingesetzt.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Reduzierte Triazol- oder Benzimidazolderivate.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor oder Rezeptormodulator.

Medizin: Erforscht wegen seiner entzündungshemmenden, antimikrobiellen und krebshemmenden Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt weitgehend von ihrer Wechselwirkung mit bestimmten molekularen Zielstrukturen ab. So kann ihre entzündungshemmende Wirkung die Hemmung von Cyclooxygenase (COX)-Enzymen umfassen, während ihre antimikrobiellen Wirkungen auf eine Störung bakterieller Zellmembranen zurückzuführen sein können. Die Triazol- und Benzimidazol-Einheiten sind entscheidend für die Bindung an diese Zielstrukturen und beeinflussen die gesamte biologische Aktivität der Verbindung.

Wirkmechanismus

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets:

Molecular Targets: Enzymes such as cyclooxygenase (COX) and microbial enzymes.

Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or microbial growth.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1-(2-Chlorphenyl)-4-phenyl-1H-1,2,4-triazol-3-thiol

- 2-(2-Chlorphenyl)-1H-benzimidazol

- 4-Phenyl-1H-1,2,4-triazol-3-thiol

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-({[5-(2-Chlorphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1-(2-Phenylethyl)-1H-benzimidazol durch seine einzigartige Kombination aus einem Benzimidazol-Kern und einem Triazolring aus, die eine verstärkte biologische Aktivität und Spezifität verleihen kann. Das Vorhandensein der Sulfanylbindung trägt ebenfalls zu seinen besonderen chemischen Eigenschaften bei, die möglicherweise Vorteile in Bezug auf Stabilität und Reaktivität bieten.

Eigenschaften

Molekularformel |

C30H24ClN5S |

|---|---|

Molekulargewicht |

522.1 g/mol |

IUPAC-Name |

2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(2-phenylethyl)benzimidazole |

InChI |

InChI=1S/C30H24ClN5S/c31-25-16-8-7-15-24(25)29-33-34-30(36(29)23-13-5-2-6-14-23)37-21-28-32-26-17-9-10-18-27(26)35(28)20-19-22-11-3-1-4-12-22/h1-18H,19-21H2 |

InChI-Schlüssel |

DGPSDJQDSAWXEO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CSC4=NN=C(N4C5=CC=CC=C5)C6=CC=CC=C6Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[4-(acetylamino)phenyl]-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B11090853.png)

![N-(2-methylquinolin-6-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B11090862.png)

![ethyl 4-{[(2Z)-6-[(3-chlorophenyl)carbamoyl]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11090872.png)

![N-(2-chloro-4-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)acetamide](/img/structure/B11090882.png)

![1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(4-nitrophenyl)-3-cyclohexenyl]-1-ethanone](/img/structure/B11090884.png)

![Methyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[B]pyridin-2-YL]sulfanyl}acetate](/img/structure/B11090895.png)

![3-(4-Benzylpiperazin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine](/img/structure/B11090916.png)

![2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B11090921.png)

![6-nitro-4-phenyl-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one](/img/structure/B11090922.png)

![2-chloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B11090925.png)

![2,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11090928.png)